N-(4-(Cyclohexylmethyl)-3-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(4-(Cyclohexylmethyl)-3-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound features a cyclohexylmethyl group and a hydroxyphenyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Cyclohexylmethyl)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of methanesulfonyl chloride with 4-(cyclohexylmethyl)-3-hydroxyaniline in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Cyclohexylmethyl)-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-(Cyclohexylmethyl)-3-hydroxyphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(Cyclohexylmethyl)-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The hydroxyphenyl group may enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxycyclohexyl)methanesulfonamide
- N-(4-Methylphenyl)methanesulfonamide
- N-(4-Cyanophenyl)methanesulfonamide
Uniqueness
N-(4-(Cyclohexylmethyl)-3-hydroxyphenyl)methanesulfonamide is unique due to the presence of both a cyclohexylmethyl group and a hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO3S |
---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
N-[4-(cyclohexylmethyl)-3-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C14H21NO3S/c1-19(17,18)15-13-8-7-12(14(16)10-13)9-11-5-3-2-4-6-11/h7-8,10-11,15-16H,2-6,9H2,1H3 |
InChI Key |
TYZWEUOSTFOXFP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)CC2CCCCC2)O |
Origin of Product |
United States |
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